2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure includes two fluorine atoms, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid typically involves the protection of an amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is the free amino acid derivative after removal of the Boc group.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Another Boc-protected amino acid derivative used in similar applications.
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: A compound with a similar Boc-protected structure.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid is unique due to the presence of two fluorine atoms, which can influence its reactivity and stability compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where fluorine atoms are desired for their electronic and steric effects.
Properties
CAS No. |
1779421-09-8 |
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Molecular Formula |
C9H15F2NO4 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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